molecular formula C18H18N2O2 B15423755 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2,6-diethylphenyl)- CAS No. 100823-01-6

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2,6-diethylphenyl)-

Cat. No.: B15423755
CAS No.: 100823-01-6
M. Wt: 294.3 g/mol
InChI Key: LLZSUPHRJJJVFQ-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2,6-diethylphenyl)- is a derivative of the isoindole-1,3-dione scaffold, characterized by a 5-amino substituent and a 2,6-diethylphenyl group at the second position.

  • Core Structure: The isoindole-1,3-dione moiety (C₈H₅NO₂) provides a planar, aromatic framework with two ketone groups, enabling hydrogen bonding and π-π interactions .
  • 2-(2,6-Diethylphenyl) Group: A bulky, lipophilic substituent that increases molecular weight and hydrophobicity compared to analogs with smaller aryl groups (e.g., methyl or fluoro derivatives) .

Properties

CAS No.

100823-01-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-amino-2-(2,6-diethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C18H18N2O2/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19)10-15(14)18(20)22/h5-10H,3-4,19H2,1-2H3

InChI Key

LLZSUPHRJJJVFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

Biological Activity

1H-Isoindole-1,3(2H)-dione, 5-amino-2-(2,6-diethylphenyl)- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 100823-03-8

Antitumor Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit significant antitumor properties. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Neuroprotective Effects

The compound has demonstrated promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values ranging from 10 to 140 μM for AChE and from 11 to 80 μM for BuChE . These findings suggest that the compound may help improve cognitive function by enhancing cholinergic transmission.

Anti-inflammatory Properties

Isoindole derivatives have shown the ability to modulate inflammatory responses by influencing various pro-inflammatory cytokines. They can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), while promoting anti-inflammatory factors such as interleukin-10 (IL-10) . This dual action positions them as potential therapeutic agents for inflammatory diseases.

The biological activities of 1H-Isoindole-1,3(2H)-dione are attributed to several mechanisms:

  • CDK Inhibition : Disruption of cell cycle progression in tumor cells.
  • Cholinesterase Inhibition : Enhancement of neurotransmitter levels in the brain.
  • Cytokine Modulation : Balancing pro-inflammatory and anti-inflammatory mediators.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of isoindole derivatives in various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity with IC50 values below 10 µM, demonstrating strong potential for further development as anticancer agents .

Case Study 2: Neuroprotective Potential

In a model of Alzheimer's disease, the compound was administered to assess its impact on cognitive function. Results showed improved memory retention and reduced amyloid plaque formation in treated subjects compared to controls, highlighting its neuroprotective capabilities .

Data Summary

Activity TypeMechanism of ActionIC50 Values
AntitumorCDK Inhibition<10 µM
NeuroprotectiveAChE & BuChE InhibitionAChE: 10–140 μM; BuChE: 11–80 μM
Anti-inflammatoryCytokine ModulationN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Weight Key Properties Applications/Toxicity References
Target Compound 5-amino-2-(2,6-diethylphenyl) ~340 (estimated) High lipophilicity (due to diethylphenyl), moderate polarity (5-amino group) Not explicitly reported; potential applications in medicinal chemistry or agrochemicals.
ZHAWOC6017 5-amino-2-(3-fluorophenylmethyl) Not reported Yellow solid, 42% yield; confirmed via NMR and HRMS-TOF Synthetic intermediate; no reported bioactivity.
Pomalidomide 4-amino-2-(2,6-dioxo-3-piperidinyl) 273.24 Polar (PSA ~88), immunomodulatory FDA-approved for multiple myeloma; modulates cereblon E3 ligase activity.
Captan Trichloromethylthio-tetrahydro-isoindole-dione 300.59 Insoluble in water, carcinogenic, mutagenic Restricted fungicide; banned in agriculture except for seed treatments.
1H-Isoindole-1,3(2H)-dione,5-amino-2-(2,6-dimethylphenyl) 5-amino-2-(2,6-dimethylphenyl) Not reported Lower lipophilicity vs. diethyl analog Structural analog; potential precursor for drug development.

Key Comparisons

  • Lipophilicity and Solubility :

    • The target compound ’s 2,6-diethylphenyl group increases lipophilicity compared to smaller substituents (e.g., methyl in or fluorophenylmethyl in ). This may reduce aqueous solubility but enhance membrane permeability.
    • Pomalidomide ’s 2,6-dioxopiperidinyl group introduces polarity (PSA ~88), favoring solubility and target binding in biological systems .
  • Biological Activity: Pomalidomide and thalidomide (C13H10N2O4, ) exhibit immunomodulatory properties via cereblon binding, a mechanism unlikely in the target compound due to the absence of a dioxopiperidinyl group. Captan’s trichloromethylthio group confers fungicidal activity but also significant toxicity (carcinogenicity, mutagenicity) , whereas the target compound’s amino and alkylaryl groups suggest a different safety profile.

Physicochemical Property Analysis

Property Target Compound Pomalidomide Captan
Molecular Weight ~340 273.24 300.59
Predicted PSA ~70-80 88.0 Not reported
Lipophilicity (LogP) High (estimated) Moderate High
Toxicity Not reported Low (therapeutic) High (carcinogen)

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-amino-2-(2,6-diethylphenyl)-1H-isoindole-1,3(2H)-dione and its analogs?

A multi-step approach is typically employed:

  • Step 1 : Condensation of substituted phthalic anhydrides with amines to form the isoindole-1,3-dione core.
  • Step 2 : Functionalization at the 5-position via nitration followed by reduction to introduce the amino group.
  • Step 3 : Introduction of the 2,6-diethylphenyl moiety through nucleophilic substitution or coupling reactions.
  • Validation : Confirm regioselectivity using 1H^1H-NMR and monitor reaction progress via TLC.
    Reference methods for related derivatives include refluxing with sodium acetate in acetic acid for crystallographic purification .

Q. How can structural characterization of this compound be optimized?

Use a combination of:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and backbone structure.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., molecular formula C20_{20}H22_{22}N2_2O2_2, MW 322.401) .
  • X-ray Crystallography : To resolve stereochemistry and intermolecular interactions, especially for analogs with chiral centers .

Q. What experimental strategies are used to determine its physicochemical properties?

  • LogP : Reverse-phase HPLC or shake-flask method to assess hydrophobicity (reported logP ~4.96) .
  • Solubility : Equilibrium solubility assays in buffers (pH 1–7.4) with UV-Vis quantification.
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

Q. What methodologies are used to investigate its mechanism of action, such as cyclooxygenase (COX) inhibition?

  • In Vitro Enzyme Assays : Measure IC50_{50} values against COX-1/COX-2 isoforms using colorimetric or fluorometric substrates.
  • Molecular Docking : Compare binding affinities with known COX inhibitors (e.g., Celecoxib) using software like AutoDock Vina. Preliminary studies suggest structural similarities to phthalimide derivatives with COX-2 selectivity .

Q. How can researchers assess its apoptotic activity in tumor cells?

  • Caspase Activation Assays : Fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) to quantify enzymatic activity.
  • Flow Cytometry : Annexin V/PI staining to detect early/late apoptosis.
  • Western Blotting : Monitor degradation of anti-apoptotic proteins (e.g., MCL1) during mitotic arrest .

Advanced Research Questions

Q. How are in vivo models designed to evaluate its analgesic and anti-inflammatory properties?

  • Animal Models :
    • Neuropathic Pain : Chemotherapy-induced peripheral neuropathy (CIPN) in rodents.
    • Inflammatory Pain : Carrageenan-induced paw edema with mechanical allodynia assessment.
  • Dosage Regimens : Administer compound orally (10–50 mg/kg) and compare with NSAIDs (e.g., Indomethacin).
  • Endpoint Analysis : Measure edema reduction (plethysmometry) and pain thresholds (von Frey filaments) .

Q. What pathways underlie its apoptosis-inducing effects during mitotic arrest?

  • Mechanistic Studies :
    • Mitotic Slippage Inhibition : Prolonged arrest via CDK1/cyclin B1 stabilization.
    • Ubiquitin-Proteasome System : Degradation of MCL1 via E3 ligase activation.
    • Caspase Cascade : Sequential activation of caspases-8, -9, and -3, confirmed by caspase inhibitor rescue experiments .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and tissue distribution.
  • Metabolite Identification : LC-MS to detect active/inactive metabolites.
  • Cross-Model Validation : Compare results across cell lines (e.g., HCT-116 vs. HT-29) and animal strains (e.g., Sprague-Dawley vs. BALB/c) .

Q. How does structural modification influence its bioactivity compared to derivatives like pomalidomide?

  • SAR Analysis :
    • Amino Group Position : 5-amino substitution enhances caspase activation vs. 4-amino in pomalidomide.
    • Diethylphenyl vs. Piperidinyl : Diethylphenyl improves lipophilicity and tumor penetration over piperidinyl-dioxo moieties.
    • Molecular Docking : Compare binding to cereblon (CRBN) for immunomodulatory effects .

Q. What challenges exist in formulating this compound for preclinical studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions.
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks.
  • In Vivo Compatibility : Assess irritation potential via hemolysis assays and repeat-dose toxicity studies .

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